molecular formula C18H27N3O3S2 B2658312 N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851410-13-4

N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2658312
CAS RN: 851410-13-4
M. Wt: 397.55
InChI Key: CEJMRZFNHNROFI-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C16H23NO2S . The compound has an average mass of 293.424 Da and a monoisotopic mass of 293.144958 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a cyclohexyl group, a methoxyethyl group, a thieno[3,2-d]pyrimidin-2-yl group, and an acetamide group . The exact structure can be represented by the SMILES notation: COCCSc1ccccc1C(=O)NC2CCCCC2 .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 455.4±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 71.5±3.0 kJ/mol and a flash point of 229.2±24.6 °C . The compound has a molar refractivity of 84.5±0.4 cm3, and it has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .

Scientific Research Applications

Antimicrobial Applications

Researchers have synthesized a series of pyrimidinones and oxazinones fused with thiophene rings, showing significant antimicrobial activities. These compounds were created using citrazinic acid as a starting material, leading to the development of various derivatives with antibacterial and antifungal properties. The antimicrobial screening of these compounds revealed activities comparable to established antibiotics such as streptomycin and fusidic acid, indicating their potential as new antimicrobial agents (Hossan et al., 2012).

Anticancer and Anti-inflammatory Applications

Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, leading to the creation of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These compounds exhibited significant anti-inflammatory, analgesic, and COX-2 inhibitory activities, alongside notable anticancer effects. Some of these derivatives showed high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, comparing favorably with the standard drug sodium diclofenac (Abu‐Hashem et al., 2020).

Antitumor Activity

Further research into thieno[3,2-d]pyrimidine derivatives has shown promising antitumor activity. A variety of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their anticancer effects. The majority of these newly synthesized compounds displayed potent anticancer activity on several human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines, suggesting their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).

Synthesis and Structural Characterization

The synthesis of related compounds has led to structural characterizations that provide insights into their potential applications. For example, the crystal structures of certain acetamide derivatives have been determined, offering valuable information on their conformation and stability, which is crucial for understanding their biological activities (Subasri et al., 2016).

Future Directions

The future directions for this compound could involve further studies to understand its potential applications, particularly in the field of medicine. For instance, similar compounds have been studied for their antimicrobial activity , suggesting potential uses in treating bacterial infections.

properties

IUPAC Name

N-cyclohexyl-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S2/c1-12-10-14-16(26-12)17(23)21(8-9-24-2)18(20-14)25-11-15(22)19-13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJMRZFNHNROFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3CCCCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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